Azetidine-2,4-dicarboxylic acid

Descripción general

Descripción

Azetidine-2,4-dicarboxylic acid is a useful research compound. Its molecular formula is C5H7NO4 and its molecular weight is 145.113. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

(2R,4R)-Azetidine-2,4-dicarboxylic acid is a selective metabotropic glutamate receptor agonist . Metabotropic glutamate receptors are a type of glutamate receptor that are active through an indirect metabotropic process. They are known to be involved in a variety of physiological functions, including learning, memory, anxiety, and the perception of pain.

Mode of Action

As a metabotropic glutamate receptor agonist, (2R,4R)-Azetidine-2,4-dicarboxylic acid binds to these receptors and activates them . This activation can lead to a variety of cellular responses, including changes in ion channel activity, changes in cell morphology, and the activation of enzymatic pathways .

Biochemical Pathways

It is known that activation of metabotropic glutamate receptors can lead to the modulation of various downstream signaling pathways, including those involved in cell survival and apoptosis .

Pharmacokinetics

It is known that the compound’s bioavailability and distribution can be influenced by various factors, including its formulation, the route of administration, and the presence of other substances .

Result of Action

(2R,4R)-Azetidine-2,4-dicarboxylic acid has been shown to have neuroprotective effects. In a study on a rat model of epilepsy, treatment with (2R,4R)-Azetidine-2,4-dicarboxylic acid was found to reduce neuronal apoptosis induced by seizures . This suggests that the compound may have potential therapeutic applications in conditions characterized by neuronal damage or death.

Action Environment

The action of (2R,4R)-Azetidine-2,4-dicarboxylic acid can be influenced by various environmental factors. For example, the presence of other substances can affect the compound’s absorption, distribution, metabolism, and excretion . Additionally, factors such as pH and temperature can influence the stability and efficacy of the compound .

Análisis Bioquímico

Biochemical Properties

Azetidine-2,4-dicarboxylic acid is known to interact with metabotropic glutamate receptors (mGluR 1 and mGluR 5) as an agonist . It is also reported to be a weak human mGlu z receptor agonist . The compound’s reactivity is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to reduce cell viability, increase the BAX/Bcl2 ratio, and cause cell death . It also triggers pro-inflammatory and pro-apoptotic responses in BV2 microglial cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to mimic the protein amino acid L-proline and readily misincorporate into proteins . This misincorporation can potentially cause protein misfolding and other detrimental effects to cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in the acute inflammation model, all the studied compounds had a maximum anti-inflammatory effect 24 hours after administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, at concentrations greater than 1000 µM, it significantly reduced cell viability .

Metabolic Pathways

This compound is involved in the metabolism of the human leukocyte elastase (HLE), a neutrophil serine protease that plays a key role in several inflammatory diseases .

Transport and Distribution

It is known that it can be hydrolyzed in the periplasm and the product of that reaction is transported into and further metabolized in the cytoplasm .

Subcellular Localization

It is known that it can be hydrolyzed in the periplasm and the product of that reaction is transported into and further metabolized in the cytoplasm .

Actividad Biológica

Azetidine-2,4-dicarboxylic acid (ADA) is a cyclic amino acid derivative that has garnered attention for its biological activities, particularly in the context of neuropharmacology and potential toxicological effects. This article provides a detailed overview of its biological activity, including its interaction with metabotropic glutamate receptors, effects on oligodendrocytes, and implications for neurological disorders.

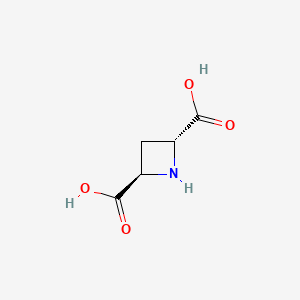

Chemical Structure and Properties

This compound is characterized by its unique azetidine ring structure, which includes two carboxylic acid functional groups. This structural configuration allows it to interact with various biological targets, particularly glutamate receptors in the central nervous system.

Metabotropic Glutamate Receptors (mGluRs)

Research indicates that this compound acts as a weak agonist at the human mGlu2 receptor. In studies involving Chinese hamster ovary (CHO) cells expressing mGlu2 receptors, (2S,4S)-ADA inhibited forskolin-stimulated cAMP accumulation by approximately 33% at a concentration of 500 µM . In contrast, the enantiomer (2R,4R)-ADA showed no significant activity at these receptors.

Further investigations revealed that trans-azetidine-2,4-dicarboxylic acid also facilitates long-term potentiation (LTP) in hippocampal slices. It stimulated phosphoinositide hydrolysis in cells expressing mGlu1 and mGlu5 receptors with effective concentrations showing EC50 values of 189.4 µM and 32.2 µM respectively . However, it did not significantly influence cAMP formation even at high concentrations.

Oligodendrocyte Effects

Recent studies have highlighted the potential toxic effects of azetidine-2-carboxylic acid (Aze), particularly in relation to oligodendrocytes. Aze exposure in mice led to pronounced oligodendrogliopathy characterized by nucleomegaly and apoptosis in oligodendrocytes. Clinical signs observed included symptoms reminiscent of multiple sclerosis pathology without leukocyte infiltration . The study demonstrated that Aze induces significant alterations in myelin basic protein (MBP) and triggers an unfolded protein response (UPR), suggesting a link to neurodegenerative processes.

Toxicological Implications

Azetidine-2-carboxylic acid has been shown to induce misfolding of proteins when incorporated into nascent polypeptide chains. This misincorporation destabilizes structures such as collagen and can lead to cellular dysfunction . The compound's pro-inflammatory effects have also been documented; it increases nitric oxide release and alters the expression of pro-inflammatory markers in microglial cells .

Summary of Research Findings

Case Studies

- Oligodendrogliopathy Induction : In a controlled study with CD1 mice, administration of Aze at doses of 300 mg/kg and 600 mg/kg resulted in significant clinical manifestations similar to those seen in MBP mutant mice. Histological analysis revealed extensive oligodendrocyte damage and myelin blistering indicative of neurodegeneration .

- Neuropharmacological Assessment : Another investigation assessed the impact of ADA on synaptic plasticity through LTP studies in hippocampal slices. Results indicated that while ADA facilitated LTP under certain conditions, it did not enhance memory retention or significantly alter synaptic transmission dynamics when administered post-training .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Azetidine-2,4-dicarboxylic acid has the molecular formula and features a four-membered azetidine ring with two carboxyl groups at positions 2 and 4. Its structure can be represented as follows:This compound is known for its ability to mimic proline, which facilitates its incorporation into peptides and proteins.

Synthesis of this compound

The synthesis of this compound typically involves the use of chiral auxiliaries such as (S)-1-phenylethylamine. This method allows for the production of optically active forms of the compound, which are essential for biological studies and pharmaceutical applications. For instance, a study demonstrated the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids through asymmetric synthesis techniques .

Proline Mimicry

Due to its structural similarity to proline, this compound can be incorporated into proteins in place of proline. This property has been exploited in various studies to understand the effects of proline substitution on protein structure and function. Misincorporation can lead to alterations in collagen and keratin structures, providing insights into protein folding mechanisms .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of azetidine derivatives. For example, certain synthesized azetidinones derived from this compound exhibited significant activity against pathogenic bacteria and fungi . The mechanism behind this activity is believed to involve interference with bacterial cell wall synthesis or protein function.

Toxicological Studies

This compound has been studied for its toxicological effects when misincorporated into proteins. Research indicates that this compound can induce teratogenic effects in various animal models, leading to developmental malformations . Understanding these toxicological implications is crucial for assessing the safety of compounds that may mimic proline in biological systems.

Case Study 1: Anticancer Activity

A study focused on synthesizing azetidinone derivatives from this compound revealed promising anticancer activity against specific cancer cell lines. The derivatives were tested for their ability to inhibit cell proliferation and induce apoptosis . The results indicated that modifications at the nitrogen atom significantly influenced bioactivity.

Case Study 2: Protein Interaction Studies

In another investigation, researchers utilized this compound as a tool to study protein interactions involving proline-rich motifs. By substituting proline residues with this compound in model peptides, they were able to elucidate the role of proline in protein folding and stability under physiological conditions .

Summary Table of Applications

Propiedades

IUPAC Name |

(2R,4R)-azetidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVIGOFRIJJUAW-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N[C@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925846 | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127310-57-0 | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127310570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.